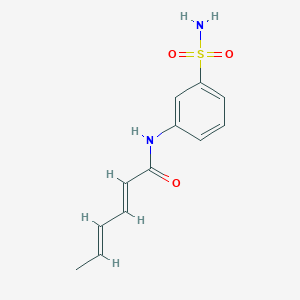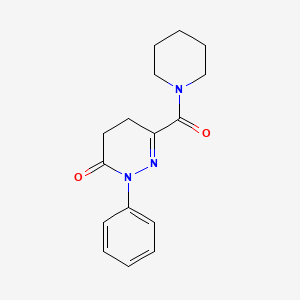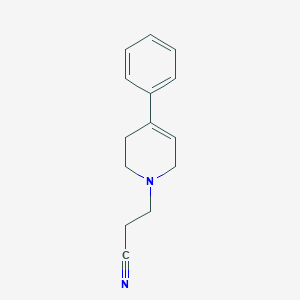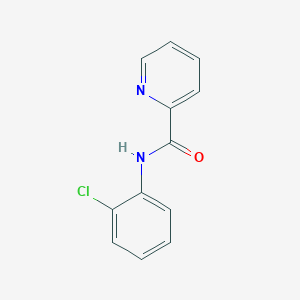
(2E,4E)-N-(3-sulfamoylphenyl)hexa-2,4-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E)-N-(3-sulfamoylphenyl)hexa-2,4-dienamide, commonly known as SH-6, is a small molecule inhibitor that is used in various scientific research studies. This compound has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of SH-6 involves the inhibition of protein kinase B (PKB), also known as Akt. Akt is a serine/threonine kinase that plays a critical role in various cellular processes, including cell survival, proliferation, and metabolism. SH-6 binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation. This results in the inhibition of downstream signaling pathways, leading to the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
SH-6 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, SH-6 has been shown to induce cell cycle arrest and apoptosis by inhibiting the Akt/mTOR signaling pathway. In neurons, SH-6 has been shown to protect against oxidative stress and improve cognitive function by activating the Nrf2/ARE signaling pathway. In endothelial cells, SH-6 has been shown to improve endothelial function and reduce atherosclerosis by inhibiting the Akt/eNOS signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using SH-6 in lab experiments include its relatively simple synthesis method, high purity, and well-established mechanism of action. However, the limitations of using SH-6 include its potential off-target effects and limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the study of SH-6. First, further studies are needed to investigate the potential therapeutic applications of SH-6 in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Second, more studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of SH-6 in different cell types and tissues. Third, the development of more potent and selective Akt inhibitors based on the structure of SH-6 may provide new opportunities for therapeutic intervention in various diseases. Finally, the use of SH-6 as a chemical probe for studying the role of Akt in different cellular processes may provide new insights into the biology of this important signaling pathway.
Synthesemethoden
The synthesis of SH-6 involves the reaction of 3-aminobenzenesulfonamide with 4-pentenoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction results in the formation of SH-6 as a yellow solid with a purity of more than 95%. The synthesis method of SH-6 is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
SH-6 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, SH-6 has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, SH-6 has been shown to protect neurons from oxidative stress and improve cognitive function. In cardiovascular diseases, SH-6 has been shown to improve endothelial function and reduce atherosclerosis.
Eigenschaften
IUPAC Name |
(2E,4E)-N-(3-sulfamoylphenyl)hexa-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-2-3-4-8-12(15)14-10-6-5-7-11(9-10)18(13,16)17/h2-9H,1H3,(H,14,15)(H2,13,16,17)/b3-2+,8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMHIWSDRAGHI-CRBCFSCISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)NC1=CC(=CC=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7646078.png)





![2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7646127.png)

![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)
![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)
![Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)
![5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646182.png)